molecular formula C19H15N3O4S B2570292 N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1903883-56-6

N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2570292
CAS RN: 1903883-56-6
M. Wt: 381.41
InChI Key: BMEFWODLJANPAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the preparation of ethyl 2-aryl-5-methyl-4-morpholino-thieno[2,3-d]pyrimidine-6-carboxylate involves the following steps :


Molecular Structure Analysis

The molecular formula of the compound is C15H13F2N3O3S2 . The InChI string and the Canonical SMILES string provide a detailed description of the molecular structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 385.4 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . The compound has one hydrogen bond donor and eight hydrogen bond acceptors . The topological polar surface area is 116 Ų, and it has a complexity of 643 .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available literature, compounds with similar structures have been studied for their potential as anti-PI3K agents . PI3K is a lipid kinase involved in cancer progression, making it a fruitful target for cancer control .

properties

IUPAC Name

N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c1-11-21-17-13(6-9-27-17)18(24)22(11)8-7-20-16(23)14-10-12-4-2-3-5-15(12)26-19(14)25/h2-6,9-10H,7-8H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEFWODLJANPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

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